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molecular formula C14H13NO3 B083698 2-((4-Methoxyphenyl)amino)benzoic acid CAS No. 13501-67-2

2-((4-Methoxyphenyl)amino)benzoic acid

Cat. No. B083698
M. Wt: 243.26 g/mol
InChI Key: AOTGWRVCPVLSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034558B2

Procedure details

4-Methoxyaniline (1.86 gm; 20 mmol), 2-chlorobenzoic acid (1.56 gm; 10 mmol), ethylene glycol (5 ml) and anhydrous sodium carbonate (1.1 gm; 10 mmol) were placed in a reaction vessel and stirred until effervescence ceased. Cupric chloride (100 mg; 0.75 mmol) dissolved in 2 ml of water was added to the reaction mixture which was then heated to 125° C. for 6 hours. The reaction was allowed to cool then water (30 ml) and charcoal were added. The mixture was filtered and acidified to pH 2 with conc. hydrochloric acid. The precipitate was collected by filtration, washed with water and then re-dissolved in 1M sodium hydroxide solution. Material was re-precipitated by the addition of acetic acid, filtered off, washed with aqueous acetic acid, then water and finally dried under vacuum over phosphorous pentoxide to give 1200 mg (49%) of N-(4-methoxyphenyl)anthranilic acid.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cupric chloride
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.Cl[C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].C(=O)([O-])[O-].[Na+].[Na+].C>O.C(O)CO>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
1.56 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Cupric chloride
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred until effervescence
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in 1M sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Material was re-precipitated by the addition of acetic acid
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with aqueous acetic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and finally dried under vacuum over phosphorous pentoxide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1200 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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